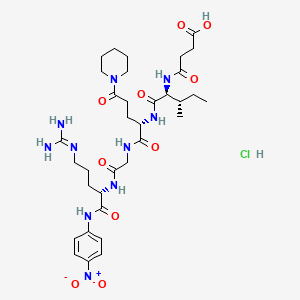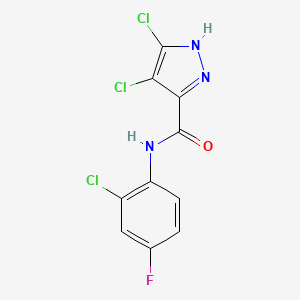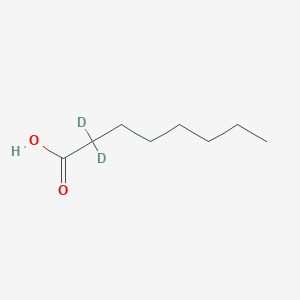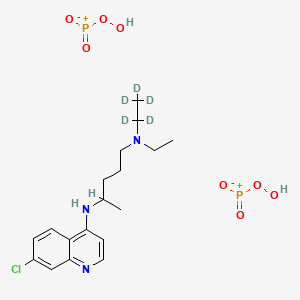
N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate
説明
The compound “N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate” is also known as Hydroxychloroquine Sulfate EP Impurity D-d5 DiHCl . It is a derivative of Hydroxychloroquine, a medication used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine . The compound has a molecular formula of C 16 H 17 D 5 ClN 3. 2 HCl and a molecular weight of 296.85 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C 16 H 17 D 5 ClN 3. 2 HCl . This indicates that the compound contains 16 carbon atoms, 17 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), 3 nitrogen atoms, and 1 chlorine atom. It also includes two hydrochloride (HCl) groups .科学的研究の応用
Corrosion Inhibition
Research has shown that chloroquine derivatives, including structures similar to the specified compound, exhibit potential as corrosion inhibitors. The correlation between their electronic structures and quantum parameters demonstrates their efficiency in inhibiting the corrosion process, highlighting the importance of molecular volume, softness, chemical hardness, and other electronic parameters in their action (Ogunyemi et al., 2020).
Tribological Applications
Chloroquine derivatives have been studied for their antiwear properties in metal and sulfur-free synergistic formulations, showing significant improvement in antiwear properties of lubricants compared to conventional additives. This research points to their utility in reducing wear and friction in mechanical systems, contributing to the development of more efficient and environmentally friendly lubricants (Verma et al., 2019).
Antiplasmodial and Antiviral Activities
A series of 7-chloro-4-aminoquinoline derivatives, structurally related to the compound , have been evaluated for their potent anti-malarial and anti-viral effects. These derivatives have shown promising activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, as well as against influenza A virus and SARS-CoV-2, offering insights into the development of new treatments for malaria and viral infections (Mizuta et al., 2023).
Cancer Therapy Enhancement
Chloroquine and its analogs, including compounds with structural similarities to the one specified, have been identified as potential enhancers of cancer therapies. Their ability to sensitize tumor cells to cell-killing effects by ionizing radiation and chemotherapeutic agents, primarily through lysosomotrophic properties, underscores their potential in improving the efficacy and specificity of conventional cancer treatments (Solomon & Lee, 2009).
Biochemical Inhibition
The compound and its derivatives have been explored as inhibitors of human AKT1, a protein kinase implicated in cancer progression. The synthesis and docking analysis of chloroquine-based compounds reveal their potential as AKT1 inhibitors, offering a pathway for the development of new cancer therapeutic strategies (Ghanei et al., 2016).
特性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;hydroperoxy-oxido-oxophosphanium;molecular hydrogen | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2HO4P.2H2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-4-5(2)3;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H;2*1H/i1D3,4D2;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVKXDKEFPIRCV-SUIJGTMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[HH].[HH].CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[HH].[HH].[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
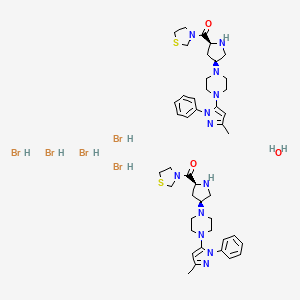
![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)



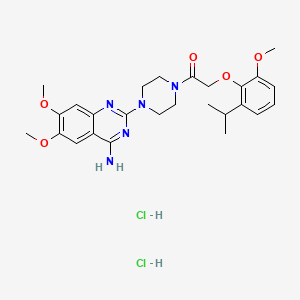

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)
